molecular formula C21H28N2O2S B2632745 2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 946209-90-1

2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2632745
CAS No.: 946209-90-1
M. Wt: 372.53
InChI Key: UNLQMUZDZCACKH-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a tetrahydroquinoline moiety

Scientific Research Applications

2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

While the exact mechanism of action would depend on the specific biological target, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Future Directions

The study of sulfonamides and tetrahydroquinolines continues to be an active area of research, particularly in the development of new pharmaceuticals. Future work might explore the biological activity of this compound, or use it as a starting point for the synthesis of new derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Moiety: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.

    Sulfonamide Formation: The alkylated tetrahydroquinoline is reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: An aromatic hydrocarbon used as a solvent and in the production of chemicals.

    1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: An antioxidant used to prevent oxidative degradation of plastics.

    Naphthalene, 1,2,3,4-tetrahydro-: A compound used as a solvent and in the synthesis of other chemicals.

Uniqueness

2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a tetrahydroquinoline moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-15-12-17(3)21(13-16(15)2)26(24,25)22-10-9-18-7-8-20-19(14-18)6-5-11-23(20)4/h7-8,12-14,22H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQMUZDZCACKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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